molecular formula C10H10N2O2 B3061123 4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one CAS No. 5393-61-3

4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one

Cat. No.: B3061123
CAS No.: 5393-61-3
M. Wt: 190.2 g/mol
InChI Key: FMZAWIRBNNNSMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one, also known as edaravone, is a heterocyclic compound with a pyrazolone core structure. This compound is notable for its diverse applications in medicinal chemistry, particularly as a neuroprotective agent. It is characterized by its molecular formula C10H10N2O and a molecular weight of 174.1992 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one typically involves the condensation of 5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with various aldehydes under basic conditions. For instance, condensation with 4-hydroxybenzaldehyde in alcoholic sodium hydroxide yields 4-(4-hydroxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one . This intermediate can then be further reacted with compounds like acetylacetone, hydrazine hydrate, ethyl cyanoacetate, and ethyl acetoacetate to produce various derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where different functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Scientific Research Applications

4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-methyl-5-pyrazolone
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one
  • 3-Methyl-1-phenylpyrazol-5-one

Uniqueness

4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one is unique due to its potent antioxidant properties and its specific application in neuroprotection. While similar compounds may share the pyrazolone core structure, they often lack the same level of efficacy in scavenging free radicals and protecting against oxidative stress .

Properties

IUPAC Name

4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-9(13)10(14)12(11-7)8-5-3-2-4-6-8/h2-6,9,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZAWIRBNNNSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5393-61-3
Record name NSC4751
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4751
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one
Reactant of Route 2
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one
Reactant of Route 3
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one
Reactant of Route 4
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one
Reactant of Route 5
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one
Reactant of Route 6
4-hydroxy-5-methyl-2-phenyl-4H-pyrazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.